molecular formula C10H9N5 B2928910 1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole CAS No. 2320466-37-1

1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole

Cat. No.: B2928910
CAS No.: 2320466-37-1
M. Wt: 199.217
InChI Key: PODZMHKWQYHTCR-UHFFFAOYSA-N
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Description

1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines an imidazo[1,2-b]pyridazine core with a pyrazole ring. The presence of nitrogen atoms within these rings contributes to the compound’s diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Industrial production methods may employ catalytic hydrogenation or other advanced techniques to optimize yield and purity .

Chemical Reactions Analysis

1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole involves the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), leading to the suppression of NF-κB, p38MAPK, ERK, and STAT3 signaling pathways. This inhibition results in the downregulation of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .

Comparison with Similar Compounds

1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-(4-methylpyrazol-1-yl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-8-6-12-15(7-8)10-3-2-9-11-4-5-14(9)13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODZMHKWQYHTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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